molecular formula C9H12N2OS B2852729 N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1179073-75-6

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No. B2852729
CAS RN: 1179073-75-6
M. Wt: 196.27
InChI Key: RVHWRPYFVPLHBL-UHFFFAOYSA-N
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Description

“N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide” is a synthetic compound . Thiazoles, which include this compound, have been found to have diverse biological activities . They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that it can be unstable in certain conditions, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide. One area of interest is in the development of new cancer treatments based on its ability to inhibit tubulin polymerization. Another area of interest is in the development of new antibiotics based on its ability to inhibit biofilm formation. Additionally, there is potential for further research into its anti-inflammatory and analgesic effects, as well as its potential use in other areas of medicine.

Synthesis Methods

The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylprop-2-enamide in the presence of triethylamine to yield this compound.

Scientific Research Applications

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has been shown to have a variety of potential uses in scientific research. One of the most promising applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHWRPYFVPLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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